Technical Monograph: Bromochloroacetic Acid (BCAA)
Technical Monograph: Bromochloroacetic Acid (BCAA)
Chemical Dynamics, Toxicological Mechanisms, and Analytical Protocols
Executive Summary
Bromochloroacetic acid (BCAA; CAS 5589-96-8) represents a critical intersection between environmental toxicology and organic synthesis. As a di-haloacetic acid (HAA), it is primarily encountered as a disinfection byproduct (DBP) in water treatment systems where chlorination occurs in the presence of bromide. For drug development professionals, BCAA is of dual interest: first, as a potential genotoxic impurity that requires rigorous control under ICH M7 guidelines, and second, as a dense, reactive alkylating intermediate for introducing chiral centers into pharmacophores. This guide synthesizes the physicochemical behavior, metabolic fate, and detection methodologies for BCAA, providing a self-validating framework for its management in laboratory and industrial settings.
Physicochemical Profile
BCAA is a low-melting, hygroscopic crystalline solid.[1][2][3][4] Its mixed-halogen structure imparts a unique reactivity profile, making it more susceptible to nucleophilic attack than its mono-halogenated counterparts due to the inductive effect of two distinct halogens.
Table 1: Critical Physicochemical Properties of Bromochloroacetic Acid
| Property | Value | Technical Context |
| Molecular Formula | C₂H₂BrClO₂ | MW: 173.39 g/mol |
| Physical State | Crystalline Solid | Hygroscopic; requires desiccated storage (2-8°C). |
| Melting Point | 27.5 – 31.5 °C | Low MP necessitates careful handling during weighing to prevent liquefaction. |
| Boiling Point | 215 °C (760 mmHg) | High BP suggests low volatility, but it sublimes/evaporates from water; often derivatized for GC. |
| pKa | 1.39 ± 0.10 | Stronger acid than acetic acid (pKa 4.76) due to electron-withdrawing Br/Cl. Exists as anion at physiological pH.[1][2] |
| Density | 1.985 g/mL | High density facilitates phase separation in aqueous extractions. |
| Solubility | Soluble (Water, MeOH) | High water solubility drives its persistence in aqueous waste streams. |
Synthetic & Reactivity Landscape
Understanding the formation and reactivity of BCAA is essential for both preventing its formation (in water systems) and utilizing it (in synthesis).
Formation and Synthesis
-
Environmental Formation: BCAA forms during water chlorination when bromide ions (
) are present.[1][2] Chlorine oxidizes bromide to hypobromous acid ( ), which competes with hypochlorous acid ( ) to halogenate natural organic matter (NOM). -
Laboratory Synthesis: High-purity BCAA is typically synthesized via the bromination of chloroacetic acid using a bromide/bromate mixture under acidic conditions, or via radical halogenation.
Chemical Reactivity
BCAA possesses an
-
Nucleophilic Substitution (
): The bromine atom is a better leaving group than chlorine. Nucleophiles (e.g., amines, thiols) preferentially displace bromine, allowing for regiospecific functionalization. -
Esterification: The carboxylic acid moiety is readily esterified (e.g., with acidic methanol) to form volatile esters, a property exploited in Gas Chromatography (GC) analysis.
Reactivity Diagram
The following diagram illustrates the formation pathways and key reaction nodes for BCAA.
Figure 1: Chemical dynamics of BCAA, highlighting its environmental origin, metabolic fate, and synthetic utility.[2]
Toxicological Mechanisms
For drug safety assessment, BCAA is classified as possibly carcinogenic to humans (Group 2B) by IARC. Its toxicity is mediated through specific metabolic activation and oxidative stress pathways.
Metabolic Activation (GST-Zeta)
BCAA is metabolized in the cytosol primarily by Glutathione S-Transferase Zeta (GST-zeta) . This enzyme catalyzes the displacement of the halogens to form glyoxylate.
-
Mechanism:
-
Consequence: Chronic exposure can deplete cellular glutathione (GSH) pools and inhibit GST-zeta (suicide inhibition), leading to the accumulation of upstream toxic metabolites.
Oxidative Stress and Genotoxicity
Unlike direct DNA alkylators, BCAA's genotoxicity is largely driven by oxidative stress.
-
ROS Generation: Metabolism generates Reactive Oxygen Species (ROS).
-
Lipid Peroxidation: ROS attack cellular lipids, increasing malondialdehyde (MDA) levels.
-
DNA Damage: ROS cause strand breaks and form adducts like 8-hydroxydeoxyguanosine (8-OHdG) , a marker of oxidative DNA damage.
Toxicity Pathway Diagram
Figure 2: Mechanistic toxicity cascade of BCAA, linking metabolic activation to oxidative DNA damage.
Analytical Protocols (EPA Method 552.3)
Accurate quantification of BCAA is challenging due to its polarity and hydrophilicity. The standard protocol utilizes Liquid-Liquid Microextraction (LLE) followed by Derivatization and Gas Chromatography with Electron Capture Detection (GC-ECD).
Protocol Overview
Objective: Quantify BCAA in aqueous matrices at sub-ppb (
Step-by-Step Methodology
Phase 1: Sample Preparation & Extraction
-
Preservation: Collect samples in amber glass vials with ammonium chloride (to stop chlorination). Store at 4°C.
-
Acidification: Adjust 30 mL sample to pH < 0.5 using concentrated sulfuric acid. Why: This protonates the BCAA anion (
), driving it into the organic phase. -
Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) containing the internal standard (1,2,3-trichloropropane).
-
Agitation: Vortex vigorously for 2 minutes. Allow phases to separate.
Phase 2: Derivatization (Methylation)
-
Transfer: Transfer 2 mL of the upper MTBE layer to a reaction vial.
-
Reagent Addition: Add 1 mL of 10% Sulfuric Acid in Methanol (acidic methanol).
-
Heating: Heat the vial at 50°C for 2 hours. Why: Acid-catalyzed Fischer esterification converts polar BCAA to volatile methyl-bromochloroacetate.
-
Quenching: Cool and add 4 mL of saturated Sodium Bicarbonate (
). Why: Neutralizes excess acid and prevents damage to the GC column.
Phase 3: GC-ECD Analysis
-
Injection: Inject 1-2
of the organic layer (splitless mode) into a GC equipped with an Electron Capture Detector (ECD). -
Column: Use a fused silica capillary column (e.g., DB-1701 or equivalent).
-
Detection: ECD is highly selective for halogens, providing high sensitivity for BCAA methyl ester.
-
Quantification: Calculate concentration using the internal standard ratio method.
Quality Control (Self-Validating Steps):
-
Surrogate Standard: Add 2,3-dibromopropionic acid to every sample prior to extraction. Recovery must be 70-130%.[5]
-
Method Blank: Run a reagent blank to check for background contamination (critical as BCAA is ubiquitous in lab environments).
References
-
National Toxicology Program (NTP). (2009).[2] Toxicology and Carcinogenesis Studies of Bromochloroacetic Acid in F344/N Rats and B6C3F1 Mice.[1] Technical Report Series No. 549. Link
-
U.S. Environmental Protection Agency (EPA). (2003).[2] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[2][6][7][8]Link
-
World Health Organization (WHO). (2004).[2] Bromochloroacetic Acid in Drinking-water.[1][2][3][5][9] Background document for development of WHO Guidelines for Drinking-water Quality. Link
-
International Agency for Research on Cancer (IARC). (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water.[2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101. Link
-
Richardson, S. D., et al. (2007).[2] Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research. Link
Sources
- 1. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bromochloroacetic acid (CHEBI:64206) [ebi.ac.uk]
- 4. cdn.who.int [cdn.who.int]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. Haloacetic Acids Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. brjac.com.br [brjac.com.br]
- 9. BROMOCHLOROACETIC ACID | 5589-96-8 [chemicalbook.com]
